molecular formula C₇H₁₀O₄ B031520 Citraconic acid, dimethyl ester CAS No. 617-54-9

Citraconic acid, dimethyl ester

Cat. No. B031520
CAS RN: 617-54-9
M. Wt: 158.15 g/mol
InChI Key: WQEXBUQDXKPVHR-UHFFFAOYSA-N
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Description

Citraconic acid, dimethyl ester, is a compound related to citraconic anhydride, a derivative of citric acid. Citric acid and its derivatives have been extensively studied due to their importance in various chemical and biological processes.

Synthesis Analysis

  • Citraconic acid, dimethyl ester, can be synthesized via free-radical addition of esters to esters of citraconic, itaconic, and acetylenedicarboxylic acids. This process involves the formation of a new C-C bond through homolytic addition, showing variations in effectiveness and product formation based on the specific esters involved (Ogibin, Elinson, & Nikishin, 1981).

Molecular Structure Analysis

  • The molecular structure of citraconic acid, dimethyl ester, and its related compounds has been a subject of investigation in various studies. For instance, the quaternary structure of citrate synthase from Escherichia coli, which is related to citraconic acid, has been elucidated using techniques like equilibrium ultracentrifugation and polyacrylamide gel electrophoresis (Tong & Duckworth, 1975).

Chemical Reactions and Properties

  • Citraconic acid, dimethyl ester, participates in various chemical reactions. For example, its reaction with amino acids leading to the formation of citraconyl aminoacetic acid and related compounds highlights its reactivity and potential for forming diverse chemical structures (Sheremeteva, Stolyarova, & Larina, 1961).

Physical Properties Analysis

  • The physical properties of citraconic acid, dimethyl ester, and related compounds, such as their crystal structures and coordination geometries, have been characterized in various studies. For example, the study of dimethylgallium citrate triester complexes provides insights into the crystallographic and physical characteristics of these types of compounds (Banta, Rettig, Storr, & Trotter, 1985).

Scientific Research Applications

  • Pharmaceutical Applications : Citraconyl aminoacetic acid and its derivatives, formed by condensation with citraconic anhydride, exhibit potential for pharmaceutical applications due to their favorable properties (Sheremeteva, Stolyarova, & Larina, 1961).

  • Synthesis of Optically Active Compounds : The synthesis of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters results in an optically active paraconic-acid derivative, aligning with experimental observations (Coriani et al., 2009).

  • Enzyme Substrate Production : The synthesis of (3R)-3,4-Dicarboxy-3-hydroxybutyl-CoA, a deoxo analog of (3S)-Citryl-CoA, indicates potential for efficient production of synthetic substrates for enzymes involved in the tricarboxylic acid cycle (Eggerer, Giesemann, & Aigner, 1983).

  • Analytical Chemistry : A developed gas chromatographic technique facilitates quantitative analysis of maleic and citraconic anhydrides produced by catalytic vapor-phase oxidation of methylcyclopentane (Lorenzo, 1971).

  • Sustainable Chemical Production : Catalytic oxidative cleavage of catechol to muconic acids presents a green route to dimethyl adipate, significant in nylon-6,6 polymer production (Jastrzebski, Berg, Weckhuysen, & Bruijnincx, 2015).

  • Biodiesel Production : Supercritical dimethyl carbonate processes efficiently convert triglycerides to fatty acid methyl esters, suggesting an alternative method for biodiesel production (Ilham & Saka, 2009).

  • Lubricating Oils : Dicarboxylic acid esters, including derivatives of citraconic acid, are potential components in synthetic lubricating oils due to their compatibility and resistance to various factors (Gryglewicz & Oko, 2005).

  • Chemical Synthesis : Homolytic addition of esters to esters of citraconic, itaconic, and acetylenedicarboxylic acids aids in forming new C-C bonds (Ogibin, Elinson, & Nikishin, 1981).

  • Biodegradable Plasticizers : Esters of tartaric acid, derived from renewable tartaric acid, show potential as biodegradable plasticizers for polylactide (PLA), which is environmentally friendly (Zawada et al., 2017).

  • Medical Treatment : Dimethyl fumarate (DMF), a derivative, is an effective treatment for relapsing-remitting multiple sclerosis, demonstrating its medicinal significance (Dubey et al., 2015).

Safety And Hazards

Citraconic acid, dimethyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation and severe eye damage . It is recommended to handle this chemical with care and use appropriate safety measures .

properties

IUPAC Name

dimethyl (Z)-2-methylbut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEXBUQDXKPVHR-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883471
Record name Dimethyl methylmaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citraconic acid, dimethyl ester

CAS RN

617-54-9
Record name Dimethyl citraconate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethylcitraconate
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Record name Dimethyl citraconate
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Record name 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl methylmaleate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Di Lorenzo - Journal of Chromatography A, 1971 - Elsevier
A gas chromatographic technique has been developed for quantitative analysis of the maleic and citraconic anhydrides produced by catalytic vapor-phase oxidation of …
Number of citations: 9 www.sciencedirect.com
J Van Alphen - Recueil des Travaux Chimiques des Pays‐Bas, 1943 - Wiley Online Library
… Citraconic acid dimethyl ester (1 mole) is mixed with diphenyldiazomethane (1 mole) and the mixture allowed to stand for about a month. The colourless crystalline mas formed is …
Number of citations: 7 onlinelibrary.wiley.com
M Frauenheim, JD Surratt, Z Zhang… - … Chemistry and Physics, 2023 - acp.copernicus.org
… The resulting mixture was concentrated in vacuo to afford the desired citraconic acid dimethyl ester (2.2 g, 92 %) as a colorless oil, purity >98 %, by NMR. NMR (400 MHz, D 2 O): δ6.08 (…
Number of citations: 1 acp.copernicus.org
A Nakahashi, N Miura, K Monde… - Bioorganic & medicinal …, 2009 - Elsevier
… Racemic 1 was prepared by a three-step procedure from commercially available citraconic acid dimethyl ester. Racemic (±)-1 was then subjected to chiral HPLC on a CHIRALPAK ® IA …
Number of citations: 35 www.sciencedirect.com
D Mangan, I Miskelly, TS Moody - Advanced Synthesis & …, 2012 - Wiley Online Library
… extracts were washed with H 2 O (3×1.2 L), saturated NaHCO 3 (1 L) and brine (500 mL), dried over Na 2 SO 4 and concentrated under vacuum to afford citraconic acid dimethyl ester (2…
Number of citations: 42 onlinelibrary.wiley.com
R Oba, T Fuchigami, T Tajima - ECS Meeting Abstracts, 2007 - iopscience.iop.org
… Next, we investigated anodic oxidation of pmethoxybenzyl alcohol (1) and electroreduction of citraconic acid dimethyl ester (3) using solid-supported acids and solid-supported bases. …
Number of citations: 0 iopscience.iop.org
K Durchschein, M Hall, K Faber - Green chemistry, 2013 - pubs.rsc.org
… The use of ene-reductases on a large scale was also reported for the reduction of citraconic acid dimethyl ester. The reaction was successfully scaled up to 70 g in a biphasic system, …
Number of citations: 84 pubs.rsc.org
RB King, J Bakos, CD Hoff, L Marko - The Journal of Organic …, 1979 - ACS Publications
… Thus the in situ (method B) hydrogenation of citraconic acid dimethyl ester at 50 C (70 bars) gave chemical yields of the hydrogenation product in therange 77-90%, but the optical …
Number of citations: 104 pubs.acs.org
P Xia, J Li, R Wang, Y Zhang, H Guo, X Yan… - Industrial Crops and …, 2015 - Elsevier
Four Panax genus species (Panax notoginseng (PN), Panax stipuleanatus (PS), Panax vietnamensis (PV) and Panax japonicus (PJ)) are all distributed in Southeast Asia. Besides PN, …
Number of citations: 25 www.sciencedirect.com
GM Rubottom, RC Mott - The Journal of Organic Chemistry, 1979 - ACS Publications
… Thus the in situ (method B) hydrogenation of citraconic acid dimethyl ester at 50 C (70 bars) gave chemical yields of the hydrogenation product in therange 77-90%, but the optical …
Number of citations: 63 pubs.acs.org

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